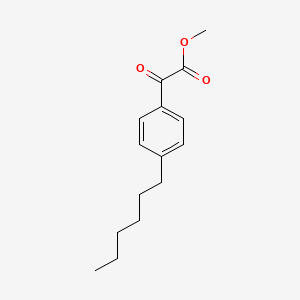

Methyl 4-hexylbenzoylformate

Description

Contextualization of Benzoylformate Derivatives in Contemporary Organic Chemistry and Materials Science

Benzoylformate derivatives, the chemical family to which Methyl 4-hexylbenzoylformate belongs, are notable for their versatile reactivity and diverse applications. A significant area of interest is their use as Norrish Type I photoinitiators. These molecules can absorb light and cleave to form reactive radicals, which in turn initiate polymerization reactions. This property is particularly valuable in the field of photopolymerization for creating polymers used in coatings, adhesives, and 3D printing. rsc.orgorgsyn.org Research has focused on designing novel benzoylformate derivatives that can efficiently initiate polymerization under various light sources, including near-UV and visible LEDs, enabling the curing of thick materials, a process known as deep-layer photocuring. rsc.org

Beyond materials science, benzoylformate derivatives are important substrates in biocatalysis. The enzyme Benzoylformate Decarboxylase (BFDC), for example, catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide. chemicalbook.com This enzyme and its reactions are of great interest for their ability to facilitate stereospecific carbon-carbon bond formation, making them useful tools for synthesizing chiral α-hydroxy ketones, which are valuable building blocks in the pharmaceutical industry. nih.govnih.gov The study of how different substituents on the benzoylformate structure affect these enzymatic reactions is a continuing area of research. nih.gov

Significance of Alpha-Keto Esters, Including this compound, in Academic Research

This compound is structurally classified as an alpha-keto ester. This functional group motif is of considerable importance in academic and industrial research due to its prevalence in biologically significant molecules and its utility as a synthetic intermediate. merckmillipore.comnih.gov Alpha-keto esters are precursors to other vital compounds such as α-hydroxy acids and α-amino acids, which are fundamental components of numerous natural products and pharmaceuticals. merckmillipore.com

The alpha-keto ester moiety is a key building block in organic synthesis. A multitude of methods have been developed for their preparation, including the oxidation of α-hydroxy esters, the carbonylation of aryl halides, and the Friedel-Crafts acylation of aromatic compounds with reagents like ethyl oxalyl chloride. mdpi.comorganic-chemistry.org Their rich chemistry allows them to participate in a wide array of chemical transformations. nih.gov

Furthermore, like the broader class of benzoylformate derivatives, alpha-keto esters have been investigated as non-aromatic photoinitiators for radical polymerization. acs.org Their photochemical properties, including their ability to undergo photodecomposition to generate initiating radicals, make them attractive for applications where traditional aromatic initiators may be unsuitable, such as in biocompatible materials for medical applications. acs.orgacs.org

Overview of Current Research Trajectories and Gaps Pertaining to this compound

Similarly, detailed physicochemical and spectroscopic data for this specific compound are not present in major chemical databases. For context, properties of related, simpler compounds are available, but data for the title compound remains uncharacterised. This lack of fundamental data is a primary barrier to further research.

The current research trajectory for related compounds involves modifying the substituent groups on the phenyl ring to fine-tune properties, such as the absorption wavelength for photoinitiation or substrate specificity in enzymatic reactions. rsc.orgnih.gov The introduction of a hexyl group, as in this compound, would be expected to significantly increase the molecule's lipophilicity, which could have interesting and potentially useful effects on its properties and applications, for example, in solubility, compatibility with nonpolar polymer matrices, or interactions with the active sites of enzymes. However, without foundational research, these potential effects remain purely speculative.

Scope and Objectives of Focused Academic Inquiry into this compound

Given the existing knowledge of its parent chemical classes and the current research gap, a focused academic inquiry into this compound would be highly valuable. The primary objectives of such research should be:

Development of a reliable synthetic route: The initial focus would be on establishing and optimizing a high-yield synthesis for this compound, likely by adapting known methods for creating alpha-keto esters, and fully characterizing the product using modern analytical techniques (NMR, IR, Mass Spectrometry).

Characterization of physicochemical properties: A comprehensive study of its physical and chemical properties, including melting point, boiling point, solubility in various solvents, and thermal stability, is essential.

Investigation of photochemical potential: A key objective would be to evaluate its efficacy as a photoinitiator. This would involve studying its UV-Vis absorption spectrum and assessing its ability to initiate the polymerization of standard monomers (e.g., acrylates) under different light conditions. The long alkyl chain could enhance its compatibility with certain resin formulations.

Exploration as a biocatalytic substrate: Investigating this compound as a substrate for enzymes like Benzoylformate Decarboxylase could provide insights into how the bulky, lipophilic hexyl group affects enzyme activity and stereoselectivity.

Such a research program would fill a significant void in the literature and could potentially uncover novel applications for this unexplored molecule in materials science or biocatalysis.

Data Tables

Physicochemical Properties of Related Benzoylformate Derivatives Note: Data for this compound is not available in the reviewed literature. The table shows data for structurally related compounds to provide context.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Known Properties |

|---|---|---|---|

| Methyl 4-formylbenzoate | C₉H₈O₃ | 164.16 | Melting Point: 60-62 °C; Boiling Point: 265 °C nih.gov |

| Methyl 4-hexyloxybenzoate | C₁₄H₂₀O₃ | 236.31 | XLogP3: 4.2 nih.gov |

| Ethyl Benzoylformate | C₁₀H₁₀O₃ | 178.18 | Boiling Point: 138 °C @ 15 mmHg orgsyn.org |

| This compound | C₁₅H₂₀O₃ | 248.32 (Calculated) | No experimental data available in literature |

Common Synthetic Routes for α-Keto Esters

| Method | Starting Materials | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic hydrocarbon, Ethyl oxalyl chloride | AlCl₃ (Lewis acid) | Acylation of an aromatic ring with an oxalyl chloride derivative to introduce the keto-ester functionality. mdpi.com |

| Oxidation of α-Hydroxy Esters | α-Hydroxy ester | Oxidizing agents (e.g., Nitroxyl radicals, molecular oxygen) | Chemoselective oxidation of the secondary alcohol to a ketone. organic-chemistry.org |

| Palladium-Catalyzed Carbonylation | Aryl halide, Alcohol | Palladium catalyst, CO gas | Introduction of two carbonyl groups (bicarbonylation) to an aryl halide in the presence of an alcohol. mdpi.com |

| Oxidation of Acetophenones | Substituted acetophenone, Alcohol | Copper catalyst, O₂ or Iodine/Potassium xanthate | Aerobic oxidative esterification of the methyl ketone to form the α-ketoester. organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-hexylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(16)15(17)18-2/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHCVYXPSVJRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Hexylbenzoylformate and Its Structural Analogues

Advanced Synthetic Routes to Methyl 4-hexylbenzoylformate

Multistep Synthesis Strategies for this compound

A common and logical multi-step synthesis of this compound commences with the readily available starting material, hexylbenzene (B86705). A plausible synthetic sequence is outlined below:

Scheme 1: A Potential Multi-step Synthesis of this compound

Friedel-Crafts Acylation: The first step involves the Friedel-Crafts acylation of hexylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.ukmasterorganicchemistry.com This reaction introduces the α-ketoacyl group onto the aromatic ring, yielding 2-oxo-2-(4-hexylphenyl)acetic acid. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or carbon disulfide. sciencemadness.orglibretexts.org

Esterification: The resulting α-keto acid is then subjected to esterification with methanol (B129727) to afford the final product, this compound. This can be achieved through various standard esterification methods, such as Fischer esterification using an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

A one-pot method for synthesizing methyl benzoylformate from benzoyl cyanide has also been reported, which could potentially be adapted for the 4-hexyl derivative. google.com This process involves mixing benzoyl cyanide, methanol, a catalyst, and water, followed by the addition of concentrated sulfuric acid. google.com

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Hexylbenzene, Oxalyl chloride, AlCl₃, Dichloromethane | 2-oxo-2-(4-hexylphenyl)acetic acid |

| 2 | Esterification | Methanol, Sulfuric acid (catalyst) | This compound |

Convergent and Divergent Synthetic Approaches to this compound

Convergent Synthesis:

Scheme 2: A Convergent Synthesis via Grignard Reaction

Formation of Grignard Reagent: 1-Bromo-4-hexylbenzene is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, to generate the corresponding Grignard reagent, 4-hexylphenylmagnesium bromide. sigmaaldrich.comsigmaaldrich.com

Reaction with Dimethyl Oxalate: The prepared Grignard reagent is then added to a solution of dimethyl oxalate. brainly.combartleby.com The nucleophilic Grignard reagent will attack one of the electrophilic carbonyl carbons of the dimethyl oxalate. A subsequent aqueous workup will yield the desired this compound. Careful control of stoichiometry is crucial to favor the mono-addition product.

| Fragment 1 Synthesis | Fragment 2 | Coupling Reaction | Product |

|---|---|---|---|

| 1-Bromo-4-hexylbenzene + Mg → 4-hexylphenylmagnesium bromide | Dimethyl oxalate | Grignard Reaction | This compound |

Divergent Synthesis:

A divergent synthetic strategy allows for the creation of a library of related compounds from a common intermediate. Starting from 4-hexylbenzoic acid, a key intermediate, various derivatives including this compound can be synthesized.

Scheme 3: A Divergent Synthesis Approach

Activation of Carboxylic Acid: 4-Hexylbenzoic acid is converted to its more reactive acid chloride, 4-hexylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Generation of Derivatives: The resulting 4-hexylbenzoyl chloride can then be reacted with a variety of nucleophiles to produce a range of derivatives. For the synthesis of the target molecule, reaction with a suitable cyanide source followed by hydrolysis and esterification, or direct reaction with a methylating agent under specific conditions could be explored.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis provide powerful tools for the synthesis of α-keto esters.

Transition Metal-Catalyzed Formations of this compound

Transition metal-catalyzed carbonylation reactions are a powerful method for the formation of carbonyl compounds. A plausible route to this compound involves the palladium-catalyzed carbonylation of a 4-hexylaryl halide.

Scheme 4: Palladium-Catalyzed Carbonylation

In this approach, 4-iodo-1-hexylbenzene would be reacted with carbon monoxide and methanol in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This reaction, known as a carbonylative cross-coupling, would directly install the methoxycarbonyl group, although the formation of the α-ketoester would require specific reaction conditions and potentially a two-step process involving an initial carbonylation to the corresponding aldehyde or acid derivative. More direct methods for the synthesis of α-ketoesters from aryl halides have also been developed. nih.gov

Organocatalytic Methods for the Asymmetric Synthesis of this compound Derivatives

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. youtube.com While the direct asymmetric synthesis of this compound itself is not the primary focus, organocatalytic methods are highly relevant for the synthesis of chiral derivatives and analogs. For instance, the asymmetric peroxidation of γ,δ-unsaturated β-keto esters using cinchona-derived organocatalysts has been reported to produce chiral peroxides in high enantiomeric ratios. nih.gov This highlights the potential of organocatalysis to generate stereochemically complex molecules from α-keto ester precursors.

Furthermore, efficient asymmetric biomimetic transamination of α-keto esters to chiral α-amino esters has been achieved using quinine (B1679958) derivatives as chiral bases. acs.org These methods demonstrate the utility of organocatalysis in transforming the α-keto ester functionality into other valuable chiral motifs.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.neteurekaselect.comresearchgate.net These principles can be applied to the synthesis of this compound.

One key area for green improvement is in the esterification step. Traditional methods often use strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. A greener alternative is the use of solid acid catalysts. For example, a TiO₂/SO₄²⁻ type solid acid catalyst has been successfully employed for the synthesis of methyl benzoylformate. This catalyst is reusable, and the reaction can be performed in a recyclable solvent like n-hexane, minimizing environmental impact.

Biocatalysis offers another promising green approach. The enzymatic synthesis of alkyl esters using immobilized lipases has been shown to be highly efficient. nih.gov A sequential hydrolysis/esterification process using unrefined oils as feedstock demonstrates the potential for sustainable production of esters. This methodology could be adapted for the synthesis of this compound from a suitable precursor.

| Green Chemistry Principle | Application in Synthesis | Example | Benefit |

|---|---|---|---|

| Use of Catalysis | Esterification | Use of a solid acid catalyst (e.g., TiO₂/SO₄²⁻) | Reusable catalyst, reduced waste |

| Use of Renewable Feedstocks | Potential for biocatalytic routes | Enzymatic esterification using lipases | Use of biodegradable catalysts, milder reaction conditions |

| Safer Solvents and Auxiliaries | Reaction medium | Use of recyclable solvents like n-hexane | Reduced environmental pollution |

Solvent-Free Syntheses of this compound

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs) that are often hazardous and contribute to environmental pollution. researchgate.net These reactions are typically carried out by mixing the neat reactants, sometimes with a solid catalyst, and applying energy through heating or mechanical force (mechanochemistry). youtube.com

For the synthesis of this compound, a potential solvent-free approach is the direct esterification of 4-hexylbenzoylformic acid with methanol. This can be achieved by heating the reactants in the presence of a solid acid catalyst. One such catalyst that has proven effective in the synthesis of the related compound, methyl benzoylformate, is a TiO₂/SO₄²⁻ type solid acid. google.com This method avoids the use of corrosive liquid acids and simplifies product purification.

Mechanochemical methods, such as ball milling or grinding, offer another avenue for solvent-free synthesis. youtube.com This technique uses mechanical energy to initiate reactions between solid reactants. youtube.com The synthesis of this compound could be envisioned by grinding 4-hexylbenzoylformic acid with a solid source of methanol or a suitable methylating agent in the presence of a solid catalyst.

Table 1: Comparison of Synthetic Approaches for Benzoylformate Esters

| Method | Catalyst | Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Conventional Esterification | Sulfuric Acid | Liquid phase, heating | Well-established | Catalyst corrosion, waste generation, low selectivity google.com |

| Solid Acid Catalysis | TiO₂/SO₄²⁻ | Solvent-free, heating | High selectivity, catalyst reusability, reduced waste google.com | Requires higher temperatures, potential for catalyst deactivation |

| Mechanosynthesis | - | Solvent-free, grinding/milling | Reduced energy consumption, minimal solvent use youtube.com | Scalability, heat management in large-scale reactions |

Atom Economy and Sustainability Considerations in this compound Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comresearchgate.net A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider the synthesis of this compound via the esterification of 4-hexylbenzoylformic acid with methanol.

Reaction: C₁₄H₁₈O₃ (4-hexylbenzoylformic acid) + CH₄O (Methanol) → C₁₅H₂₀O₃ (this compound) + H₂O (Water)

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 4-hexylbenzoylformic acid | C₁₄H₁₈O₃ | 234.29 | Reactant |

| Methanol | CH₄O | 32.04 | Reactant |

| This compound | C₁₅H₂₀O₃ | 248.32 | Desired Product |

Calculation:

Sum of Reactant Molecular Weights = 234.29 + 32.04 = 266.33 g/mol

% Atom Economy = (248.32 / 266.33) x 100 ≈ 93.2%

This high atom economy indicates that the esterification reaction is inherently efficient from a sustainability perspective, as most of the atoms from the reactants are incorporated into the final product. The only byproduct is water, which is environmentally benign. To further enhance sustainability, using renewable sources for methanol and developing energy-efficient catalytic processes are crucial considerations. jocpr.com

Derivatization and Functionalization of this compound for Novel Structures

The chemical structure of this compound features two key functional groups: an ester and a ketone. google.com This dual functionality makes it a valuable precursor for the synthesis of more complex molecules. By selectively targeting one of these groups, a wide range of derivatives can be prepared. solubilityofthings.com

Chemoselective Transformations of the Ester Moiety in this compound

The ester group in this compound can undergo several transformations while preserving the keto group.

Saponification: The most common reaction is hydrolysis of the ester to the corresponding carboxylate salt, followed by acidification to yield 4-hexylbenzoylformic acid. This is typically achieved by heating with a base such as sodium hydroxide. This reaction is essentially the reverse of the synthesis.

Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-hexylbenzoylformate.

Aminolysis: Reaction with an amine can convert the ester into an amide. For instance, treatment with ammonia (B1221849) would produce 4-hexylbenzoylformamide.

Functional Group Interconversions of the Keto Group in this compound

The α-keto group is highly reactive and a primary site for functionalization.

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol, yielding Methyl 4-hexylmandelate. This is a significant transformation as chiral mandelic acid derivatives are important building blocks for pharmaceuticals. chemicalbook.com This reduction can be achieved with high enantioselectivity using various catalysts. chemicalbook.com For the parent compound, methyl benzoylformate, asymmetric reduction using Saccharomyces cerevisiae has been shown to produce the (R)-mandelate with high yield and enantiomeric excess. chemicalbook.com Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, typically yielding the racemic alcohol. fiveable.me

Reductive Amination: The keto group can be converted into an amine via reductive amination. This involves reacting the ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amino acid derivative.

Henry Reaction: The carbonyl group can undergo a Henry (nitroaldol) reaction with a nitroalkane in the presence of a base. google.com This forms a new carbon-carbon bond and introduces a nitro group, which can be further transformed. google.com

Table 3: Summary of Functional Group Interconversions

| Starting Group | Reagent/Condition | Resulting Group | Product Class |

|---|---|---|---|

| Ester | NaOH, H₂O, then H⁺ | Carboxylic Acid | α-Keto Acid |

| Ester | R'OH, H⁺ or RO⁻ catalyst | Ester | α-Keto Ester (new) |

| Keto | NaBH₄ or H₂/Catalyst | Secondary Alcohol | Mandelic Acid Ester chemicalbook.comfiveable.me |

Reaction Mechanisms and Kinetic Studies of Methyl 4 Hexylbenzoylformate

Mechanistic Investigations of Nucleophilic Additions to Methyl 4-hexylbenzoylformate

Nucleophilic additions to the carbonyl groups are cornerstone reactions for α-keto esters. The presence of two electrophilic carbonyl carbons—the ketone and the ester—provides a platform for diverse and selective chemical transformations.

The addition of a nucleophile to the ketone carbonyl of this compound creates a new stereocenter. The stereochemical outcome of such reactions is of significant interest in asymmetric synthesis. diva-portal.org The facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of both the substrate and the attacking nucleophile.

Models such as the Felkin-Anh model can be used to predict the stereochemical outcome. In this model, the largest group (the 4-hexylphenyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. However, the presence of the adjacent ester group can influence the transition state geometry through chelation control, especially with certain Lewis acids, potentially leading to different stereoisomers.

The size of the incoming nucleophile plays a critical role in determining the diastereoselectivity of the addition. diva-portal.org Smaller nucleophiles may favor one diastereomer, while bulkier nucleophiles may lead to the opposite outcome due to different steric interactions in the transition state.

Table 1: Illustrative Stereochemical Outcomes of Nucleophilic Addition to this compound This table presents hypothetical data to illustrate the effect of nucleophile size on the diastereomeric ratio (d.r.) of the resulting tertiary alcohol. Actual experimental results would be required for confirmation.

| Entry | Nucleophile (Nu) | Product Diastereomeric Ratio (d.r.) |

| 1 | Methylmagnesium bromide | 75:25 |

| 2 | Isopropylmagnesium bromide | 85:15 |

| 3 | tert-Butylmagnesium bromide | >95:5 |

While the ketone carbonyl typically undergoes addition, the ester carbonyl is susceptible to nucleophilic addition-elimination, also known as nucleophilic acyl substitution. chemistrysteps.comchemguide.co.uk This two-step mechanism is fundamental to the reactions of carboxylic acid derivatives. chemistrysteps.com

Radical Reactions and Photochemistry Involving this compound

The benzoylformate moiety is photoactive and can participate in various photochemical and radical reactions, often initiated by the absorption of light.

Photoredox catalysis utilizes light to generate reactive intermediates via single-electron transfer events. nih.govsigmaaldrich.com α-Keto esters like this compound can function as electron acceptors in photoredox cycles. Upon excitation by a suitable light source, a photoredox catalyst can transfer an electron to the benzoylformate, generating a radical anion.

This radical anion is a highly reactive intermediate that can participate in subsequent chemical transformations, such as carbon-carbon bond formation or reduction. The ability to generate such open-shell species under mild conditions makes photoredox catalysis a powerful tool in modern organic synthesis. sigmaaldrich.com

Single-electron transfer (SET) is a process where one electron is transferred from a donor to an acceptor molecule. researcher.lifecardiff.ac.ukresearchgate.net In the context of this compound, an SET event can occur from an electron donor (either a chemical reductant or an electrode) to the molecule. This transfer typically targets the π-system of the benzoyl group, which is conjugated with the ketone.

The result of this SET process is the formation of a radical anion. nih.govrsc.org The stability and subsequent reactivity of this radical anion depend on the reaction conditions. It can be protonated, undergo dimerization, or participate in further radical chain processes. The formation of such radical ion pairs is a key step in many reactions mediated by frustrated Lewis pairs (FLPs) and other main-group element systems. researcher.lifecardiff.ac.ukresearchgate.net

Table 2: Key Intermediates in Radical Reactions This table outlines the key species formed during photochemical and SET processes involving this compound.

| Process | Key Intermediate | Formation Method | Potential Fate |

| Photoredox Catalysis | Radical Anion | Electron transfer from excited photocatalyst | Protonation, Dimerization, Further reaction |

| Single-Electron Transfer | Radical Anion | Direct electron transfer from a donor | Radical coupling, Hydrogen atom abstraction |

Rearrangement Reactions of this compound Derivatives

While this compound itself may not be prone to rearrangement, its derivatives can undergo various structural reorganizations. A common example involves the diol that can be formed by the reduction of both carbonyl groups.

For instance, if this compound is reduced to the corresponding 1,2-diol, this derivative can undergo an acid-catalyzed rearrangement, such as the pinacol (B44631) rearrangement. In this process, protonation of one of the hydroxyl groups is followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an adjacent group (e.g., the 4-hexylphenyl group) to the carbocation center occurs, leading to a rearranged ketone after deprotonation. The specific product would depend on which group migrates, a process often governed by the relative migratory aptitude of the groups attached to the diol. wiley-vch.de

Kinetic Analysis of Reactions Involving this compound

The kinetic analysis of a chemical compound like this compound is fundamental to understanding its reactivity, stability, and potential transformation pathways. Such an analysis involves meticulously designed experiments to measure reaction rates under various conditions. By systematically changing parameters such as reactant concentrations and temperature, a quantitative model of the reaction's kinetics, known as the rate law, can be established. This rate law provides invaluable insights into the reaction mechanism.

Determination of Reaction Orders for this compound Transformations

To determine the reaction order for a transformation of this compound, one would systematically vary its initial concentration while keeping the concentrations of all other reactants constant. The initial rate of the reaction would then be measured for each concentration. libretexts.orgsolubilityofthings.com For example, in a hypothetical hydrolysis reaction:

This compound + H₂O → 4-Hexylbenzoic acid + Methanol (B129727)

One would set up a series of experiments as outlined in the table below. The concentration of this compound would be monitored using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Table 1: Illustrative Experimental Design for Determining Reaction Order This table is a template demonstrating the experimental setup. Actual values would be obtained through laboratory measurement.

| Experiment | Initial [this compound] (mol/L) | Initial [Other Reactant] (mol/L) | Measured Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | To be measured |

| 2 | 0.20 | 0.10 | To be measured |

By comparing the change in the initial rate with the change in the initial concentration of this compound between experiments (e.g., comparing Experiment 1 and 2), the reaction order with respect to this compound can be calculated. libretexts.org If doubling the concentration doubles the rate, the reaction is first-order with respect to that reactant. If doubling the concentration quadruples the rate, the reaction is second-order. libretexts.org

Alternatively, the graphical method involves monitoring the concentration of a reactant over time within a single experiment. askiitians.com A series of plots are then generated to see which one results in a straight line, with each plot corresponding to a different reaction order. libretexts.org

Activation Energy Profiles for Key Reactions of this compound

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in defining a reaction's temperature dependence. vernier.com It is determined experimentally by measuring the rate constant (k) at several different temperatures. tutorchase.com The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation. tutorchase.com

To determine the activation energy for a key reaction of this compound, a series of experiments would be conducted at various temperatures while keeping the initial concentrations of all reactants constant. libretexts.org For each temperature, the rate constant (k) would be calculated from the experimental data.

Table 2: Template for Activation Energy Determination Data This table is a template for collecting the necessary data to calculate activation energy. Actual values would be obtained through laboratory measurement.

| Temperature (K) | 1/T (K⁻¹) | Measured Rate Constant, k (units vary) | ln(k) |

|---|---|---|---|

| T₁ | 1/T₁ | k₁ | ln(k₁) |

| T₂ | 1/T₂ | k₂ | ln(k₂) |

| T₃ | 1/T₃ | k₃ | ln(k₃) |

A plot of the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T) yields a straight line, known as an Arrhenius plot. tutorchase.com The slope of this line is equal to -Ea/R, where R is the universal gas constant (8.314 J/mol·K). From this slope, the activation energy (Ea) for the transformation of this compound can be calculated, providing a quantitative measure of the energy barrier for the reaction. libretexts.orgwebflow.com

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 4 Hexylbenzoylformate and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights into Methyl 4-hexylbenzoylformate Reactivity

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR provide a fundamental fingerprint of the molecule. The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region of the ¹H NMR spectrum, approximately between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the hexyl chain and the methyl ester group appear in the upfield region. In the ¹³C NMR spectrum, the carbonyl carbons of the ketone and ester groups are highly deshielded, appearing at the low-field end of the spectrum, while the aromatic carbons resonate in the 120-150 ppm range. libretexts.orgfiveable.me

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |

| Methyl Ester Protons | ~3.9 | ~52 |

| Methylene Protons (α to ring) | ~2.7 | ~36 |

| Methylene Protons (alkyl chain) | 1.2 - 1.7 | 22 - 32 |

| Terminal Methyl Protons (hexyl) | ~0.9 | ~14 |

| Ketone Carbonyl Carbon | N/A | >190 |

| Ester Carbonyl Carbon | N/A | ~165 |

These are approximate values and can be influenced by solvent and temperature.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and for elucidating the structure of reaction adducts and intermediates, which can be challenging with 1D spectra alone. nih.gov For a molecule like this compound and its derivatives, several 2D NMR experiments are particularly informative:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. It would be used to trace the connectivity of the entire hexyl chain and to confirm the relative positions of substituents on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbons. This is a powerful tool for assigning the carbon signals of the hexyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing connectivity across quaternary carbons, such as the carbonyl groups and the substituted aromatic carbons. For instance, an HMBC correlation between the methyl ester protons and the ester carbonyl carbon would confirm the ester functionality. Similarly, correlations from the aromatic protons to the ketone carbonyl carbon would verify its position.

When this compound undergoes a reaction, for example, the addition of a nucleophile to the ketone, these 2D NMR techniques can be used to determine the structure of the resulting adduct by identifying new correlations and changes in chemical shifts.

Dynamic NMR (DNMR) spectroscopy is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. inmr.net In aryl ketones, rotation around the single bond connecting the aromatic ring and the carbonyl group can be hindered, leading to different stable conformations. unibas.it

For this compound, DNMR could be employed to investigate the rotational barrier around the Ar-CO bond. At low temperatures, this rotation might be slow enough to make the two aromatic protons ortho to the benzoyl group diastereotopic, resulting in separate signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. unibas.it By analyzing the shape of these signals at different temperatures, the rate constants for the rotational process can be determined, which in turn allows for the calculation of the activation energy for this conformational exchange. inmr.netfu-berlin.de This information provides valuable insight into the steric and electronic effects governing the molecule's three-dimensional structure and flexibility.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Reaction Progress and Functional Group Changes in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. mt.comsfr.ca These two techniques are often complementary; FT-IR is sensitive to polar bonds, while Raman spectroscopy provides strong signals for symmetric and polarizable bonds. sfr.ca

For this compound, the most prominent features in its FT-IR spectrum would be the strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. These typically appear in the region of 1650-1750 cm⁻¹. The ketone C=O stretch is expected around 1680 cm⁻¹, while the ester C=O stretch will likely be at a higher frequency, around 1720 cm⁻¹. The spectrum would also show characteristic absorptions for C-H bonds in the aromatic ring and the alkyl chain, as well as C-O stretching vibrations.

Raman spectroscopy would also detect these functional groups. The aromatic ring vibrations and the symmetric stretching of C-C bonds in the alkyl chain would give rise to distinct Raman signals. eag.com

Vibrational spectroscopy is an excellent tool for monitoring the progress of reactions involving this compound. For example, in a reaction where the ketone is reduced to a secondary alcohol, the characteristic C=O absorption band of the ketone would disappear, and a new, broad absorption band for the O-H stretch of the alcohol would appear in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. mt.com This allows for real-time tracking of the conversion of the starting material to the product.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Signal |

| Ketone C=O | Stretch | ~1680 (Strong) | Moderate |

| Ester C=O | Stretch | ~1720 (Strong) | Moderate |

| Aromatic C=C | Stretch | 1450 - 1600 (Multiple bands) | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 (Moderate) | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 (Strong) | Strong |

| Ester C-O | Stretch | 1100 - 1300 (Strong) | Weak |

Mass Spectrometry for Elucidating Reaction Pathways and Intermediates of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. acs.org

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation of aromatic esters often involves characteristic pathways. acs.orgyoutube.com Key fragment ions for this compound would likely include:

Loss of the methoxy (B1213986) group (·OCH₃) from the ester to form an acylium ion.

Loss of the methyl ester group (·COOCH₃).

Cleavage at the bond between the ketone carbonyl and the aromatic ring.

Fragmentation of the hexyl chain, typically through a series of losses of alkyl radicals.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the determination of the elemental composition of a molecule or its fragments. When a reaction is performed on this compound, HRMS is invaluable for confirming the structure of the resulting product. By comparing the experimentally measured exact mass with the calculated mass for a proposed structure, the elemental formula can be confidently assigned, which serves as a crucial piece of evidence for structural confirmation. nih.gov For example, if this compound is reduced to the corresponding alcohol, HRMS can confirm the addition of two hydrogen atoms by matching the measured mass to the exact mass of the reduced product's formula.

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where a specific ion from an initial mass spectrum is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are then analyzed. nih.gov This method is extremely useful for detailed structural elucidation and for distinguishing between isomers.

For a derivative of this compound, MS/MS can provide detailed information about its structure. For instance, if a reaction modifies the hexyl chain, selecting the molecular ion of the product and fragmenting it would reveal changes in the fragmentation pattern of the alkyl portion of the molecule, while the fragments corresponding to the aromatic part might remain the same. This allows for the precise location of the modification to be determined. By systematically analyzing the fragmentation pathways of the parent molecule and its reaction products, one can piece together a detailed picture of the molecular structure and the transformations it has undergone. nih.govnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₁₅H₂₀O₃)

| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |

| 248 | [M]⁺· | Molecular Ion |

| 217 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 189 | [M - COOCH₃]⁺ | Loss of methyl carboxylate radical |

| 161 | [C₁₀H₁₁O]⁺ | Cleavage of the hexyl group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

These are predicted fragments based on common fragmentation patterns of aromatic ketones and esters.

As of the current available scientific literature, there are no specific research findings or published data on the X-ray crystallography of co-crystals and complexes involving This compound .

Extensive searches for crystallographic data, including unit cell parameters, space groups, and detailed structural analyses of co-crystals or complexes containing this compound, have not yielded any specific results for this compound. The scientific community has published crystallographic studies on related structures, such as other methyl esters or benzoate (B1203000) derivatives, but information pertaining directly to this compound is not present in the accessed databases. nih.govnih.govresearchgate.net

Therefore, the creation of data tables and a detailed discussion on the advanced spectroscopic and structural elucidation techniques specifically for co-crystals and complexes of this compound is not possible at this time due to the absence of primary research in this specific area.

Further research and analysis would be required to be conducted on this compound to determine its crystallographic properties when forming co-crystals and complexes. Such studies would be essential to provide the detailed research findings and data tables requested.

Theoretical and Computational Chemistry Approaches to Methyl 4 Hexylbenzoylformate

Quantum Chemical Calculations of Methyl 4-hexylbenzoylformate Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods could provide a deep understanding of its electron distribution, which is key to its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on this compound Reactivity and Stability

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized structure, a wealth of information can be derived.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, analysis of the spatial distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, could be tabulated to quantify the reactivity of this compound.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value (a.u.) | Significance |

| HOMO Energy | EHOMO | - | -0.25 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -0.05 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.20 | Chemical reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 0.15 | Electron-attracting power |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 0.10 | Resistance to charge transfer |

| Chemical Softness | S | 1/(2η) | 5.0 | Ease of charge transfer |

| Electrophilicity Index | ω | χ2/(2η) | 0.1125 | Global electrophilic nature |

Note: The values in this table are purely illustrative and represent the type of data a DFT study would generate.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution on the molecular surface. These maps use a color scale to indicate electron-rich (typically red) and electron-poor (typically blue) regions, offering a visual guide to the molecule's reactive sites.

Ab Initio Methods for Predicting Spectroscopic Properties and Reaction Pathways of this compound

Ab initio methods, which are based on first principles without empirical parameters, could be employed for more accurate predictions of certain properties, albeit at a higher computational expense. For this compound, these methods would be invaluable for predicting spectroscopic data.

For instance, calculations of vibrational frequencies would allow for a theoretical infrared (IR) and Raman spectrum to be generated. This could aid in the experimental identification and characterization of the compound by assigning specific vibrational modes to the observed spectral peaks. Similarly, electronic excitation calculations could predict the UV-Vis absorption spectrum, providing insight into the molecule's photophysical properties, which is particularly relevant for compounds like benzoylformates that can act as photoinitiators.

Molecular Dynamics Simulations of this compound Interactions in Solution and Condensed Phases

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulation box with a chosen solvent (e.g., water, methanol (B129727), or a non-polar solvent) and calculating the forces between all atoms to simulate their movement.

These simulations could reveal important information about solvation effects, such as the formation of hydrogen bonds between the solvent and the ester or ketone groups of this compound. It would also allow for the calculation of bulk properties like density, viscosity, and diffusion coefficients. Understanding how the flexible hexyl chain behaves in different environments and how the molecule interacts with others in a condensed phase would be a key outcome.

Computational Design of this compound Derivatives with Targeted Reactivity Profiles

Computational chemistry offers a powerful toolkit for in silico design of new molecules with desired properties. By starting with the basic this compound structure, derivatives could be created by systematically modifying different parts of the molecule. For example, the hexyl group could be replaced with other alkyl chains of varying lengths or branching, or substituents could be added to the benzene (B151609) ring.

For each derivative, the computational methods described above (DFT, etc.) could be used to rapidly screen for properties like reactivity (via HOMO-LUMO gap), stability, and absorption of light at specific wavelengths. This would allow for the identification of promising candidates for specific applications, such as improved photoinitiators, without the need for laborious and expensive synthesis of every possible compound.

Table 2: Hypothetical Screening Data for Designed this compound Derivatives

| Derivative Modification | Calculated HOMO-LUMO Gap (eV) | Predicted λmax (nm) | Target Application |

| Parent (this compound) | 4.50 | 350 | Photoinitiation |

| 4-Butylbenzoylformate | 4.55 | 348 | Structure-activity study |

| 4-Octylbenzoylformate | 4.48 | 352 | Enhanced solubility |

| 3-Nitro-4-hexylbenzoylformate | 3.80 | 390 | Red-shifted absorption |

| 3-Amino-4-hexylbenzoylformate | 4.20 | 365 | Modified reactivity |

Note: This table is a conceptual representation of how computational screening data could be organized.

Prediction of Reaction Pathways and Transition States for this compound Using Advanced Computational Methods

A critical aspect of understanding a compound's chemistry is mapping out its potential reaction pathways. For this compound, a key reaction would be its behavior upon UV irradiation, leading to the generation of radicals.

Advanced computational methods can be used to locate the transition state structures for these reactions. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, providing a quantitative measure of how fast the reaction is likely to proceed. For a photoinitiator, a low activation energy for the bond-cleavage step is desirable. These calculations could compare, for example, the Norrish Type I and Type II reaction pathways to determine the dominant photochemical mechanism.

Applications of Methyl 4 Hexylbenzoylformate in Materials Science and Catalysis Non Clinical

Methyl 4-hexylbenzoylformate as a Building Block in Polymer Synthesis

Benzoylformate esters are known for their photochemical reactivity. Upon exposure to ultraviolet (UV) light, they can undergo cleavage to form reactive radical species. This property is the fundamental principle behind their use as photoinitiators in polymerization reactions. The photodecomposition of several alkyl benzoylformates has been studied, revealing that the Norrish Type II reaction is a primary deactivation pathway for the triplet state in substrates that possess accessible γ-hydrogen atoms.

While direct studies on this compound are not available, the photochemical behavior of other alkyl esters of benzoylformic acid has been investigated. For instance, the triplet lifetimes of methyl, ethyl, and isopropyl benzoylformates have been measured to be 670, 500, and 310 nanoseconds, respectively, in a chlorobenzene:n-heptane solvent mixture. This reactivity suggests that this compound could potentially function as a photoinitiator, where the hexyl group might influence its solubility and compatibility with different monomer systems.

Table 1: Illustrative Photochemical Properties of Related Benzoylformate Esters

| Compound | Triplet Lifetime (ns) | Solvent System |

| Methyl benzoylformate | 670 | 1:4 Chlorobenzene: n-heptane |

| Ethyl benzoylformate | 500 | 1:4 Chlorobenzene: n-heptane |

| Isopropyl benzoylformate | 310 | 1:4 Chlorobenzene: n-heptane |

Note: This data is for related compounds and is intended to be illustrative of the potential behavior of this compound. Specific data for this compound is not currently available.

There is currently no specific data available in the scientific literature detailing the synthesis of copolymers that incorporate this compound moieties. However, it is conceivable that this molecule could be chemically modified to be incorporated into a polymer chain. For example, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) functionality, onto the phenyl ring or the hexyl chain would allow it to act as a comonomer in polymerization reactions. The resulting copolymer would possess the benzoylformate unit as a pendant group, which could then be utilized for post-polymerization modifications or to impart specific photochemical properties to the material.

This compound in Advanced Material Design

The aromatic and ester functionalities of this compound suggest its potential utility in the design of advanced materials, such as liquid crystals and optoelectronic components.

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases, known as mesogens, typically possess a rigid core and flexible terminal groups. While there is no direct evidence of this compound exhibiting liquid crystalline behavior, its structure contains elements common to mesogens. The rigid benzoylformate core, coupled with the flexible hexyl tail, could, in principle, lead to the formation of liquid crystalline phases under certain conditions or with appropriate molecular modifications. The synthesis of liquid crystals often involves the combination of rigid aromatic cores with flexible alkyl or alkoxy chains.

The development of organic materials for optoelectronic applications is a rapidly growing field. Aromatic ketones, a class of compounds to which this compound belongs, are known to be building blocks for such materials. While there is no specific research detailing the use of this compound in optoelectronics, its aromatic structure suggests it could be a precursor for the synthesis of larger, more complex molecules with desirable electronic and photophysical properties. The synthesis of functional materials for optoelectronics often involves the creation of extended π-conjugated systems, which can be achieved through various cross-coupling reactions starting from functionalized aromatic compounds.

This compound in Catalytic Systems

The application of this compound in catalytic systems is not documented in the available scientific literature. While some enzymes, such as benzoylformate decarboxylase, act on benzoylformate, this is in a biological context and does not represent a direct application of this compound as a catalyst in synthetic chemistry. The potential for this compound to act as an organocatalyst would depend on the reactivity of its functional groups, which has not been explored in this context.

Absence of Publicly Available Research on this compound in Specified Non-Clinical Applications

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the applications of this compound in the fields of materials science, catalysis, and analytical chemistry for non-biological matrices. The stringent requirements for detailed, research-backed content for the specified outline cannot be met due to the absence of published studies on this particular chemical compound in the requested contexts.

Future Research Directions and Emerging Paradigms for Methyl 4 Hexylbenzoylformate

Exploration of Novel and Sustainable Synthetic Methodologies for Methyl 4-hexylbenzoylformate

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. Future investigations into the synthesis of this compound could focus on moving beyond traditional methods, which may involve hazardous reagents or harsh conditions.

Key Research Objectives:

Catalytic Aerobic Oxidation: Exploring the use of copper-based or other transition metal catalysts for the aerobic oxidative esterification of appropriate precursors could offer a greener alternative to stoichiometric oxidants. organic-chemistry.org The use of molecular oxygen as the terminal oxidant is highly desirable from a sustainability perspective. organic-chemistry.org

Photocatalytic Approaches: Leveraging visible light photocatalysis for the synthesis of α-keto esters from readily available starting materials, such as β-ketonitriles or α-aryl halogen derivatives, presents an attractive, mild, and sustainable option. organic-chemistry.orgorganic-chemistry.org

Biocatalysis: The use of enzymes, such as benzoylformate decarboxylase or engineered variants, could enable highly selective and environmentally friendly production of chiral derivatives of this compound. wikipedia.orgresearchgate.netnih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer enhanced safety, scalability, and efficiency compared to batch production methods.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Aerobic Oxidation | Use of air as a green oxidant, potential for high atom economy. | Catalyst stability and selectivity, optimization of reaction conditions. |

| Visible Light Photocatalysis | Mild reaction conditions, use of a renewable energy source. | Development of efficient and robust photocatalysts, substrate scope limitations. |

| Biocatalysis | High enantioselectivity, environmentally benign conditions. | Enzyme stability, substrate specificity for the 4-hexyl group. |

| Flow Chemistry | Improved safety and control, ease of scalability. | Initial setup costs, optimization of flow parameters. |

Advanced Applications of this compound in Emerging Technologies

The unique electronic and structural features of the benzoylformate moiety suggest that this compound could find applications in various cutting-edge technologies. The presence of the hexyl group can also be exploited to tune physical properties such as solubility and compatibility with polymeric matrices.

Potential Application Areas:

Advanced Materials Science: Benzoylformate derivatives are known to function as Norrish Type I photoinitiators. acs.org Future research could explore the use of this compound in the UV curing of coatings, adhesives, and 3D printing resins. acs.orgnih.govnjit.edu The long alkyl chain may enhance its compatibility with non-polar polymer systems.

Nanotechnology: The compound could be investigated as a component in the synthesis of functionalized nanoparticles or as a surface modification agent for nanomaterials. Its photochemical properties might be harnessed for light-induced nanoparticle assembly or disassembly.

Organic Electronics: The aromatic core and carbonyl groups suggest potential for investigation in the field of organic electronics, for example, as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although significant structural modifications would likely be necessary to optimize performance.

Deeper Computational and Theoretical Insights into this compound's Fundamental Reactivity and Properties

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.

Areas for Computational Investigation:

Photophysical and Photochemical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra, triplet energies, and bond dissociation energies of this compound. acs.org This would provide a theoretical foundation for its potential use as a photoinitiator.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of its synthesis and reactions, including the role of catalysts and the origins of stereoselectivity in asymmetric transformations. researchgate.net

Structure-Property Relationships: By systematically varying the alkyl chain length or substitution pattern on the aromatic ring in silico, it would be possible to establish clear structure-property relationships. This could guide the design of new derivatives with optimized properties for specific applications. For instance, theoretical assessments of reactivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be performed, similar to studies on other keto esters. mdpi.com

Interdisciplinary Research Avenues Involving this compound within Chemical Sciences

The versatility of the α-keto ester functionality opens doors for collaborative research across different branches of chemistry.

Potential Interdisciplinary Research:

Chemical Biology: The α-keto ester motif is a key structural feature in various biologically active molecules. This compound could serve as a starting point for the synthesis of novel enzyme inhibitors or as a photo-crosslinking agent for studying protein-protein interactions. wikipedia.orgnih.gov The lipophilic hexyl chain could facilitate membrane transport.

Supramolecular Chemistry: The aromatic ring and carbonyl groups could participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. Research could explore the self-assembly of this compound or its derivatives into well-defined supramolecular architectures.

Polymer Chemistry: As a photoinitiator, this compound could be a key component in the development of novel polymer composites and functional materials. mdpi.comresearchgate.net Its compatibility with various monomers and polymers could be systematically studied.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-hexylbenzoylformate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-hexylbenzoylformic acid with methanol under acid catalysis. Optimal conditions (e.g., temperature, solvent polarity) can be inferred from analogous esters: for example, Methyl 4-formylbenzoate dimethyl acetal is synthesized at 144°C under reduced pressure (3 mm Hg) . Kinetic monitoring via FTIR or NMR can track esterification efficiency, while purification employs fractional distillation or column chromatography. Challenges include minimizing hydrolysis; anhydrous conditions and molecular sieves are recommended.

Q. Which analytical techniques are most robust for characterizing this compound’s structure and purity?

- Methodological Answer :

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular mass, while H/C NMR identifies substituents (e.g., hexyl chain integration at δ ~0.8–1.5 ppm). IR spectroscopy verifies ester carbonyl (~1720 cm) .

- Chromatography : HPLC with UV detection quantifies purity, using C18 columns and methanol-water gradients.

- Thermochemical Analysis : Differential scanning calorimetry (DSC) determines melting points, critical for assessing crystallinity .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

- Methodological Answer : The compound’s lipophilic hexyl chain suggests limited aqueous solubility, necessitating organic solvents (e.g., DMSO, THF) for biological assays. Stability studies under varying pH and temperature (e.g., 25–40°C) should use accelerated degradation protocols monitored via LC-MS. Hydrolytic susceptibility requires storage at –20°C under inert gas .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing benzoyl group enhances electrophilicity at the carbonyl carbon. Kinetic studies using substituent variation (e.g., shorter alkyl chains) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model transition states. Competing pathways (e.g., hydrolysis vs. aminolysis) are resolved via trapping intermediates with O-labeling or ESI-MS .

Q. How can computational modeling predict the compound’s behavior in complex matrices (e.g., biological systems)?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers, leveraging the hexyl chain’s hydrophobicity. ADMET predictors (e.g., SwissADME) estimate bioavailability and metabolic pathways, while docking studies (AutoDock Vina) screen for enzyme inhibition (e.g., esterases) .

Q. What strategies resolve contradictions in reported spectroscopic data for related esters?

- Methodological Answer : Discrepancies in ionization energies (e.g., 10.835 eV vs. 10.7 eV for methyl formate) arise from methods like photoelectron (PE) and threshold ionization (TE) spectroscopy. Cross-validation using multiple techniques (e.g., ZEKE photoelectron spectroscopy) and error analysis (e.g., ±0.05 eV uncertainty) are critical .

Q. How does the hexyl substituent influence the compound’s role as a synthetic intermediate?

- Methodological Answer : The hexyl group enhances steric bulk, affecting regioselectivity in cross-coupling reactions. Comparative studies with methyl or ethyl analogs (e.g., Suzuki-Miyaura reactions) quantify yield differences. TLC monitoring and GC-MS analyze byproduct formation .

Key Considerations for Researchers

- Experimental Reproducibility : Document solvent purity and humidity levels, as ester hydrolysis is moisture-sensitive.

- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate measurements to address variability .

- Ethical Compliance : Exclude human/animal data unless explicitly related to biochemical assays, adhering to protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.